Apica

Vue d'ensemble

Description

Applications De Recherche Scientifique

APICA has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding the endocannabinoid system.

Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

Industry: Used in the development of new synthetic cannabinoids and related compounds.

Mécanisme D'action

Target of Action

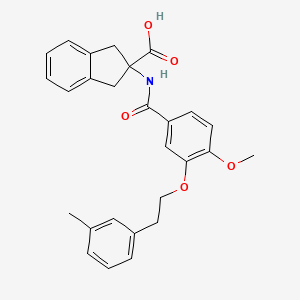

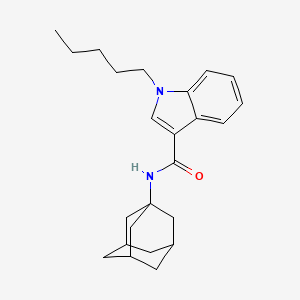

Apica, also known as 2NE1 or SDB-001, is an indole-based synthetic cannabinoid . It acts as a potent agonist for the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

This compound interacts with its targets, the cannabinoid receptors, by mimicking the action of endogenous cannabinoids, which are naturally produced in the body . This interaction triggers a series of changes in the cell, leading to the activation of various signaling pathways. The exact nature of these changes depends on the specific type of cannabinoid receptor that this compound binds to and the location of these receptors in the body .

Biochemical Pathways

Upon binding to the cannabinoid receptors, this compound initiates a cascade of biochemical reactions . These reactions can affect various pathways, including those involved in pain perception, mood regulation, and memory processing . .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely that this compound is rapidly absorbed and distributed throughout the body when smoked or ingested . Its metabolism likely involves the liver, where it may be broken down into various metabolites . These metabolites may have their own pharmacological effects and could contribute to the overall effects of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the cannabinoid receptors. This interaction can lead to a variety of effects, ranging from pain relief and relaxation to altered perception and mood changes . As a synthetic cannabinoid, this compound may also have unpredictable and potentially harmful effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances in the body, the user’s overall health status, and genetic factors that can affect how this compound is metabolized . Furthermore, the physical environment in which this compound is stored can affect its stability and potency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of APICA involves the reaction of 1-adamantylamine with 1-pentyl-1H-indole-3-carboxylic acid. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

APICA undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This compound can undergo nucleophilic substitution reactions, where the pentyl chain can be replaced with other alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various oxidized metabolites, reduced amines, and substituted derivatives of this compound .

Comparaison Avec Des Composés Similaires

APICA is structurally similar to other synthetic cannabinoids such as JWH-018 and APINACA. it features an indole core instead of an indazole core, which affects its binding affinity and potency. Compared to JWH-018, this compound is slightly less potent but has a longer duration of action . Similar compounds include:

JWH-018: An indole-based synthetic cannabinoid with high potency.

APINACA: An indazole-based synthetic cannabinoid with similar effects but different structural features.

ADB-FUBINACA: A synthetic cannabinoid with a fluorinated pentyl chain

This compound’s unique structural features and binding properties make it a valuable compound for research and development in the field of synthetic cannabinoids.

Propriétés

IUPAC Name |

N-(1-adamantyl)-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O/c1-2-3-6-9-26-16-21(20-7-4-5-8-22(20)26)23(27)25-24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJYHWLDDJBTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745427 | |

| Record name | Apica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345973-50-3 | |

| Record name | N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKU510FH74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.